molecular formula C12H18N2OS B380426 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea CAS No. 326015-86-5

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B380426
CAS No.: 326015-86-5
M. Wt: 238.35g/mol
InChI Key: OYYOWAUDPXQMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 3-aminopropanol. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
  • 1-(2,5-Dimethylphenyl)-3-(4-hydroxybutyl)thiourea
  • 1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)urea

Uniqueness

1-(2,5-Dimethylphenyl)-3-(3-hydroxypropyl)thiourea is unique due to its specific structural features, such as the presence of both a hydroxyl group and a thiourea moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-hydroxypropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-10(2)11(8-9)14-12(16)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYOWAUDPXQMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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